5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino pyridine with formaldehyde and a suitable reducing agent to form the imidazo[1,2-a]pyridine core. This intermediate is then further functionalized to introduce the methanol group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to yield different hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups at the 8-position .
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by interfering with cell signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the position and type of functional groups.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Another related compound with variations in the nitrogen atom positions within the ring structure.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol is unique due to the presence of the methanol group at the 8-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h3,5,7,11H,1-2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSUNRVRMJOHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN2C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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